molecular formula C10H9N3O2 B578398 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1238343-38-8

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B578398
CAS No.: 1238343-38-8
M. Wt: 203.201
InChI Key: NSSYNYUJSLLDSU-UHFFFAOYSA-N
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Description

3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

The synthesis of pyrazoles and their derivatives has been a topic of interest for many researchers . Traditional procedures have been used in the synthesis of pyrazoles . For instance, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display a wide range of chemical properties . They have shown luminescent and fluorescent properties, and some of these compounds have important applications in material chemistry . Others exhibit solvatochromic and electroluminescence properties . Moreover, some pyrazoles act as semiconductors, liquid crystals, and organic light-emitting diodes .

Scientific Research Applications

Antibacterial Properties

The compound's derivatives, specifically 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, have demonstrated notable antibacterial activities. These compounds, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole, were evaluated and some showed good antibacterial properties (Maqbool et al., 2014).

Molecular Structure Analysis

Structural studies of the molecule have revealed that the pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group shows a significant twist relative to this plane. This detailed molecular structure elucidation helps in understanding the chemical behavior and potential applications of the compound (Zia-ur-Rehman et al., 2008).

Synthesis of Analgesic and Anti-inflammatory Agents

A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized for their potential analgesic and anti-inflammatory activities. These compounds showed promising results, particularly the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, indicating potential for development into novel analgesic and anti-inflammatory drugs (Gokulan et al., 2012).

Auxin Activities in Agriculture

In agriculture, derivatives of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid have been investigated for their auxin activities. These studies are crucial for understanding the potential agricultural applications of the compound, such as plant growth regulation (Yue et al., 2010).

Potential in Nonlinear Optics

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates synthesized from this compound have been studied for their nonlinear optical properties. This research highlights its potential in optical limiting applications, an area of growing importance in materials science (Chandrakantha et al., 2013).

Future Directions

Given the wide range of biological activities and the diverse applications of pyrazoles, they continue to attract the attention of many researchers in the field of medicinal chemistry . Future research may focus on the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .

Properties

IUPAC Name

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSYNYUJSLLDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238343-38-8
Record name 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
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